8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
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Overview
Description
8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound that belongs to the phenanthroline family. Phenanthroline derivatives are known for their versatile applications in coordination chemistry due to their ability to form stable complexes with various metal ions .
Preparation Methods
The synthesis of 8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves the condensation of 6-aminoquinoline with aromatic aldehydes and dimedone . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the phenanthroline core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Its metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials, such as luminescent polymers and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, leading to alterations in their activity and function. The pathways involved often depend on the specific metal ion and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other phenanthroline derivatives such as:
1,10-phenanthroline: Known for its strong chelating properties and use in analytical chemistry.
2,9-dimethyl-1,10-phenanthroline: Used in the synthesis of luminescent materials.
4,7-phenanthroline: Employed in the development of coordination polymers
What sets 8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one apart is its unique structure, which allows for the formation of highly stable and specific metal complexes, making it valuable in various advanced applications.
Properties
Molecular Formula |
C28H20Cl2N2O |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C28H20Cl2N2O/c29-21-10-4-8-19(27(21)30)28-26-20(14-17(15-24(26)33)16-6-2-1-3-7-16)25-18-9-5-13-31-22(18)11-12-23(25)32-28/h1-13,17,28,32H,14-15H2 |
InChI Key |
PHSZLRAMRLIBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C3=C(C=CC4=C3C=CC=N4)NC2C5=C(C(=CC=C5)Cl)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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